
6-chloro-7-ethoxy-4-ethyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-7-ethoxy-4-ethyl-2H-chromen-2-one, also known as clomazone, is a herbicide that is widely used in agriculture. It belongs to the class of compounds known as oxazolidinones and is used to control a variety of broadleaf and grassy weeds. Clomazone is a selective herbicide that is primarily used in soybean, cotton, and peanut crops. It is effective against a wide range of weeds, including morning glory, pigweed, and velvetleaf.
Mécanisme D'action
The mechanism of action of 6-chloro-7-ethoxy-4-ethyl-2H-chromen-2-one involves the inhibition of the biosynthesis of carotenoids in plants. Carotenoids are pigments that are essential for photosynthesis and the development of chloroplasts. By inhibiting the synthesis of carotenoids, 6-chloro-7-ethoxy-4-ethyl-2H-chromen-2-one disrupts the normal growth and development of plants, leading to their death.
Biochemical and Physiological Effects
Clomazone has been shown to have a variety of biochemical and physiological effects on plants. It inhibits the activity of the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. This leads to the accumulation of phytoene, a precursor of carotenoids, which is toxic to plants. Clomazone also affects the activity of enzymes involved in the biosynthesis of fatty acids and amino acids, leading to the disruption of normal metabolic processes.
Avantages Et Limitations Des Expériences En Laboratoire
Clomazone has several advantages as a herbicide for use in laboratory experiments. It is highly effective against a wide range of weeds, making it a versatile tool for researchers. It is also relatively inexpensive and easy to obtain. However, 6-chloro-7-ethoxy-4-ethyl-2H-chromen-2-one has some limitations for laboratory use. It is toxic to many plant species, making it necessary to use caution when handling and disposing of it. Additionally, its effects on non-target organisms and the environment must be carefully considered.
Orientations Futures
There are several potential future directions for research on 6-chloro-7-ethoxy-4-ethyl-2H-chromen-2-one. One area of interest is the development of new formulations of the herbicide that are more effective and environmentally friendly. Another area of research is the investigation of the potential use of 6-chloro-7-ethoxy-4-ethyl-2H-chromen-2-one in the treatment of cancer and other diseases. Additionally, the impact of 6-chloro-7-ethoxy-4-ethyl-2H-chromen-2-one on soil microorganisms and other non-target organisms is an area of active research.
Méthodes De Synthèse
The synthesis of 6-chloro-7-ethoxy-4-ethyl-2H-chromen-2-one involves a multistep process that begins with the reaction of 4-ethyl-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base. This reaction produces 4-ethyl-2-hydroxy-3-oxobutanoic acid ethyl ester, which is then reacted with chloroacetyl chloride to form 6-chloro-7-ethoxy-4-ethyl-2H-chromen-2-one.
Applications De Recherche Scientifique
Clomazone has been extensively studied for its herbicidal properties and its impact on the environment. Its mechanism of action and physiological effects have been studied in detail, and it has been found to be an effective herbicide for the control of a variety of weeds. Clomazone has also been studied for its potential use in the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
6-chloro-7-ethoxy-4-ethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO3/c1-3-8-5-13(15)17-11-7-12(16-4-2)10(14)6-9(8)11/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOCTDQQWVVRLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-7-ethoxy-4-ethyl-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




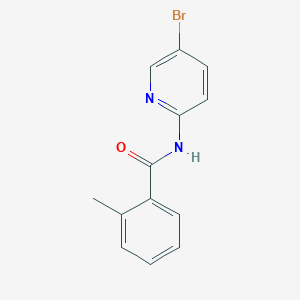
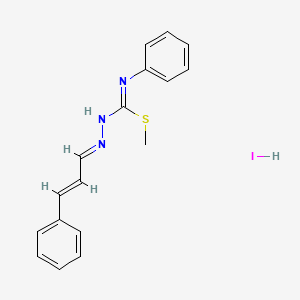
![4-(2-{[(cyclopentylamino)carbonothioyl]amino}ethyl)benzenesulfonamide](/img/structure/B5784876.png)
![1,3-benzodioxole-5-carbaldehyde [4-[(4-fluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5784885.png)

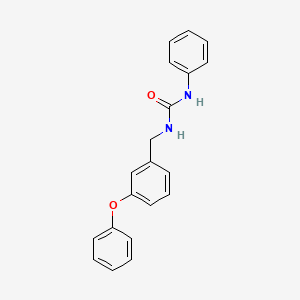
![N-[bis(4-methoxyphenyl)methyl]acetamide](/img/structure/B5784906.png)
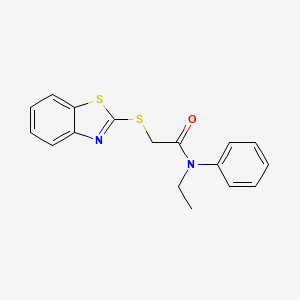
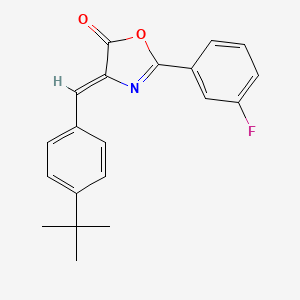
![ethyl 2-(2-furyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5784921.png)
![N-cyclohexyl-2-[(2,4-difluorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5784930.png)